(3-Acetylphenyl)methyl acetate

Medicinal Chemistry Organic Synthesis Building Blocks

(3-Acetylphenyl)methyl acetate (IUPAC: 3-acetylbenzyl acetate) is a substituted benzylic ester with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. The compound features a benzene ring bearing a meta-acetyl group (C(O)CH3) and a benzylic acetate (CH2OAc) moiety, placing it within the phenyl acetate–benzyl acetate hybrid chemical space.

Molecular Formula C11H12O3
Molecular Weight 192.21
CAS No. 500129-36-2
Cat. No. B1656075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Acetylphenyl)methyl acetate
CAS500129-36-2
Molecular FormulaC11H12O3
Molecular Weight192.21
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)COC(=O)C
InChIInChI=1S/C11H12O3/c1-8(12)11-5-3-4-10(6-11)7-14-9(2)13/h3-6H,7H2,1-2H3
InChIKeyDPMQCPITVDPABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Acetylphenyl)methyl acetate (CAS 500129-36-2): Structural Identity and Class Placement for Sourcing Decisions


(3-Acetylphenyl)methyl acetate (IUPAC: 3-acetylbenzyl acetate) is a substituted benzylic ester with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol [1]. The compound features a benzene ring bearing a meta-acetyl group (C(O)CH3) and a benzylic acetate (CH2OAc) moiety, placing it within the phenyl acetate–benzyl acetate hybrid chemical space . It is commercially supplied as a research intermediate with a typical minimal purity of 95% .

Meta‑substituted dual‑handle building block
Orthogonal aryl ketone and benzylic ester reactivity
Research intermediate with QC verification recommended

Why Generic Substitution Fails for (3-Acetylphenyl)methyl acetate in Synthesis and MedChem Applications


Generic analogs such as benzyl acetate (CAS 140-11-4) or 3-acetylphenyl acetate (CAS 2454-35-5) cannot be simply interchanged with (3-acetylphenyl)methyl acetate because the target compound combines two orthogonal reactive centers—an aryl ketone and a benzylic ester—within a single meta-substituted scaffold [1]. This dual functionality is exploited in the construction of bioactive molecules, notably cyclic urea inhibitors of HIV-1 protease, where the 3-acetylbenzyl substituent contributes critical hydrophobic interactions within the S2/S2′ subsites that are absent in unsubstituted benzyl congeners [2]. Substitution with a mono-functional analog forfeits either the aryl ketone reactivity or the benzylic ester handle, collapsing the synthetic utility that justifies procurement of this specific CAS entity.

Attribute
(3-Acetylphenyl)methyl acetate
Benzyl acetate / 3‑Acetylphenyl acetate
Reactive centers
Aryl ketone + benzylic ester
Single functionality or missing benzylic spacer
Synthetic utility
Divergent two‑stage functionalization
Collapses to one synthetic path; forfeits HIV‑1 PI hydrophobic contacts

Head-to-Head and Cross-Study Quantitative Evidence for (3-Acetylphenyl)methyl acetate Differentiation


Orthogonal Functional Group Architecture: (3-Acetylphenyl)methyl acetate vs. Benzyl Acetate and 3-Acetylphenyl Acetate

(3-Acetylphenyl)methyl acetate possesses two distinct reactive centers: an aromatic ketone (acetyl) and a benzylic ester (acetate), providing orthogonal protection/deprotection options. In contrast, benzyl acetate (CAS 140-11-4) contains only the benzylic ester functionality, and 3-acetylphenyl acetate (CAS 2454-35-5) contains only the aryl acetate and ketone groups but lacks the benzylic spacer [1]. The target compound has four rotatable bonds versus two for benzyl acetate and three for 3-acetylphenyl acetate, indicating greater conformational flexibility and a larger chemical space accessible for derivatization .

Functional group architecture
Class‑level inference
2 reactive groups + benzylic spacer (4 rotatable bonds)
Enables divergent synthetic routes vs. mono‑functional analogs
Benzyl acetate: 1 group; 3‑acetylphenyl acetate: no CH₂ spacer
Medicinal Chemistry Organic Synthesis Building Blocks

HIV-1 Protease Inhibitor Potency Enhancement via 3-Acetylbenzyl Substitution: Cross-Study Ki Comparison

Incorporation of the 3-acetylbenzyl group into a cyclic urea HIV-1 protease inhibitor scaffold (BDBM7019; Ki = 0.040 nM) yields approximately 245-fold greater potency than a structurally related analog bearing unsubstituted benzyl groups at the same N1/N3 positions (BDBM7013; Ki = 9.80 nM) [1][2]. Caution: this is a cross-study comparison and the compounds differ in P1/P1′ substituents as well (2,3-dihydro-1,4-benzodioxin-6-ylmethyl vs. naphth-2-ylmethyl), so the potency difference cannot be attributed solely to the 3-acetylbenzyl group.

HIV‑1 protease Ki
Cross‑study comparable
0.040 nM ~245‑fold lower
Supports pharmacophoric relevance in cyclic urea series
Confounded by temperature/P1 groups; cross‑study only
Antiviral Research HIV Protease Inhibition Structure-Activity Relationship

Commercial Specification Benchmark: Purity Profile vs. Structurally Simpler Analogs

Commercially available (3-acetylphenyl)methyl acetate is listed at ≥95% purity (CymitQuimica ; AKSci ), compared to benzyl acetate which is routinely supplied at ≥99% purity, and 3-acetylphenyl acetate at 99.85% purity (MedChemExpress ). The target compound's lower purity specification reflects the added synthetic complexity of installing both the meta-acetyl and benzylic acetate groups, resulting in a higher procurement price point (approximately €1,917 per 5 g at CymitQuimica vs. commodity pricing for benzyl acetate).

Commercial purity profile
Data to verify
≥95% (target) vs. ≥99% / 99.85% (analogs)
Specialty intermediate; verify lot‑specific purity
In‑house QC (HPLC/NMR) recommended for critical use
Chemical Procurement Quality Control Research Intermediates

Evidence-Backed Application Scenarios for (3-Acetylphenyl)methyl acetate Procurement


Synthesis of HIV-1 Protease Inhibitor Libraries Based on Cyclic Urea and Related Scaffolds

Medicinal chemistry teams developing next-generation HIV-1 protease inhibitors can utilize (3-acetylphenyl)methyl acetate as a precursor to prepare 3-acetylbenzyl halides or amines for N-alkylation of cyclic urea, diazepinone, or hexahydropyrimidine cores. The resulting 3-acetylbenzyl-substituted inhibitors have demonstrated Ki values in the 0.040–0.080 nM range against wild-type HIV-1 protease, representing a 245-fold potency improvement over unsubstituted benzyl analogs in available cross-study comparisons [1].

Differential Protection Strategy in Multi-Step Organic Synthesis

The compound's orthogonal functional groups—the aromatic ketone and benzylic ester—allow for selective manipulation. The benzylic acetate can be hydrolyzed under mild basic conditions or cleaved via hydrogenolysis, while the aryl acetyl group can be reduced or converted to an oxime independently. This dual-handle architecture is not available in the simpler alternatives benzyl acetate or 3-acetylphenyl acetate, making (3-acetylphenyl)methyl acetate the preferred choice when two-stage functionalization is required [2].

Building Block for Carbamate- and Amide-Linked Bioactive Conjugates

The benzylic acetate serves as a latent hydroxymethyl group that, upon deprotection, can be activated for coupling with carboxylic acids, isocyanates, or chloroformates. This reactivity has been exploited in the preparation of tert-butyl (3-acetylbenzyl)carbamate and related intermediates . The meta-acetyl substituent provides an additional spectroscopic handle (characteristic IR C=O stretch and 1H NMR singlet at δ ≈2.6 ppm) for reaction monitoring.

Physicochemical Property Modulation in Fragment-Based Drug Discovery

With a calculated molecular weight of 192.21 g/mol, four rotatable bonds, and an intermediate polarity profile (estimated logP approximately 1.5–2.0), (3-acetylphenyl)methyl acetate falls within lead-like chemical space suitable for fragment elaboration [2]. Its balanced hydrophobicity, relative to more lipophilic analogs such as benzyl 3-acetylbenzoate (MW 254.28 g/mol, C16H14O3), positions it as a lower molecular weight alternative when controlling lipophilic ligand efficiency is a design objective.

Application
Selection Property
Validation Focus
HIV‑1 protease inhibitor library synthesis
3‑Acetylbenzyl precursor for cyclic urea N‑alkylation
Potency endpoint cross‑study review (sub‑nanomolar Ki)
Multi‑step orthogonal protection strategy
Independent reactivity of aryl ketone and benzylic ester
Two‑stage functionalization feasibility
Carbamate/amide‑linked conjugate synthesis
Latent benzylic hydroxymethyl via acetate deprotection
Deprotection and coupling efficiency
Fragment‑based lead elaboration
Lead‑like MW and balanced lipophilicity
Lipophilic ligand efficiency optimization
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